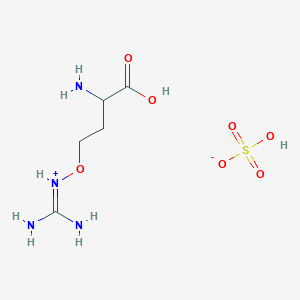
(3-Amino-3-carboxypropoxy)(diaminomethylidene)azanium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-3-carboxypropoxy)(diaminomethylidene)azanium hydrogen sulfate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, making it versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-3-carboxypropoxy)(diaminomethylidene)azanium hydrogen sulfate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Step 1: Preparation of the core structure through a condensation reaction between a suitable aldehyde and an amine.
Step 2: Introduction of the carboxylic acid group via oxidation reactions.
Step 3: Addition of the amino group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:
Reaction Conditions: Controlled temperature and pH to ensure high yield and purity.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxylic acid groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3-Amino-3-carboxypropoxy)(diaminomethylidene)azanium hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Amino-3-carboxypropoxy)(diaminomethylidene)azanium hydrogen sulfate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
- (3-Amino-3-carboxypropoxy)-(diaminomethylidene)azanium;hydrogen chloride
- (3-Amino-3-carboxypropoxy)-(diaminomethylidene)azanium;hydrogen nitrate
Comparison:
- Uniqueness: The sulfate group in (3-Amino-3-carboxypropoxy)(diaminomethylidene)azanium hydrogen sulfate provides distinct chemical properties, such as increased solubility and reactivity compared to its chloride and nitrate counterparts.
- Applications: While similar compounds may share some applications, the specific functional groups in this compound make it particularly suitable for certain reactions and applications.
Propiedades
IUPAC Name |
(3-amino-3-carboxypropoxy)-(diaminomethylidene)azanium;hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIPJKVMOKFIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[NH+]=C(N)N)C(C(=O)O)N.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B7797400.png)
![4-chloro-3-[(E)-[(3-chlorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B7797401.png)
![2-[(2E)-2-[(4-chloro-2-oxochromen-3-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7797405.png)
![2-Phenyl-1,2-diazacyclopenta[c][1]benzopyran-4(2H)-one](/img/structure/B7797406.png)
![1-(4-Bromophenyl)[1]benzopyrano[4,3-c]pyrazol-4(1h)-one](/img/structure/B7797417.png)


![2-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B7797434.png)
![N-[(E)-(6,6-dimethyl-4-oxo-2-phenyl-3-pyridin-3-yl-7H-indazol-5-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B7797442.png)





